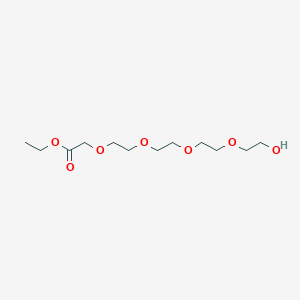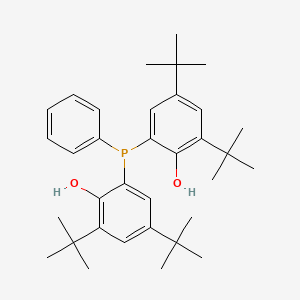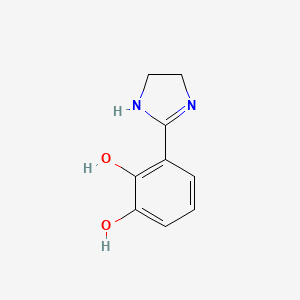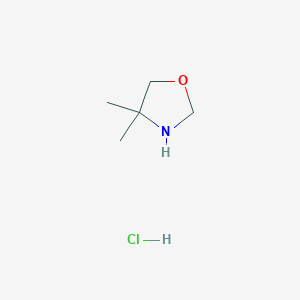
4-Bromo-3-iodo-1-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-iodo-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique bromine and iodine substitutions, offers interesting properties for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-iodo-1-methyl-1H-indazole typically involves the bromination and iodination of 1-methyl-1H-indazole. One common method includes the reaction of 1-methyl-1H-indazole with bromine and iodine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-iodo-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-iodo-1-methyl-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine substitutions can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-methyl-1H-indazole
- 3-Iodo-1-methyl-1H-indazole
- 1-Methyl-1H-indazole
Uniqueness
4-Bromo-3-iodo-1-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other indazole derivatives, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C8H6BrIN2 |
|---|---|
Poids moléculaire |
336.95 g/mol |
Nom IUPAC |
4-bromo-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 |
Clé InChI |
QKYJDZHYMMNJIE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC=C2)Br)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxaspiro[2.5]octan-1-amine](/img/structure/B12834674.png)


![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)



![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)



![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
